

Technical Data Sheet: N-(3-Amino-4-methylphenyl)acetamide

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Compound of Interest

Compound Name: *N-(3-Amino-4-methylphenyl)acetamide*

Cat. No.: *B181059*

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Audience: Researchers, scientists, and drug development professionals.

Chemical Identification and Molecular Weight

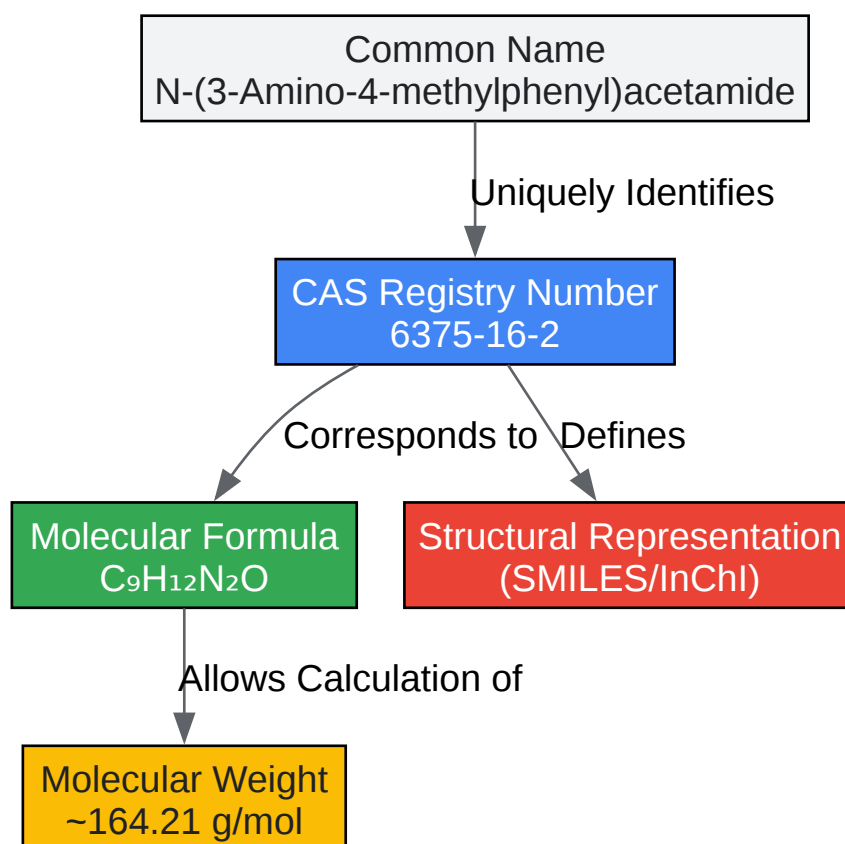
This document provides key technical data for **N-(3-Amino-4-methylphenyl)acetamide**, a chemical compound relevant in various research and development applications. The primary focus of this guide is to detail its molecular weight and other core chemical properties.

A comprehensive summary of the compound's identifiers and physicochemical properties is presented below. This data is critical for experimental design, quantitative analysis, and chemical synthesis.

Parameter	Value	Source
IUPAC Name	N-(3-Amino-4-methylphenyl)acetamide	[1]
CAS Number	6375-16-2	[2]
Molecular Formula	C ₉ H ₁₂ N ₂ O	[2][3]
Molecular Weight	164.21 g/mol	[1][2]
Alternate Molecular Weight	164.20 g/mol	
Canonical SMILES	CC1=CC=C(NC(=O)C)C=C1N	
InChI Key	RBQWGHZCHFUQU-UHFFFAOYSA-N	
Physical Form	Solid	

Logical Relationship of Chemical Identifiers

The accurate identification of a chemical compound is fundamental to scientific research. The following diagram illustrates the logical flow from the common name to its precise molecular and structural identifiers.



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Caption: Logical flow from chemical name to molecular properties.

Experimental Data and Protocols

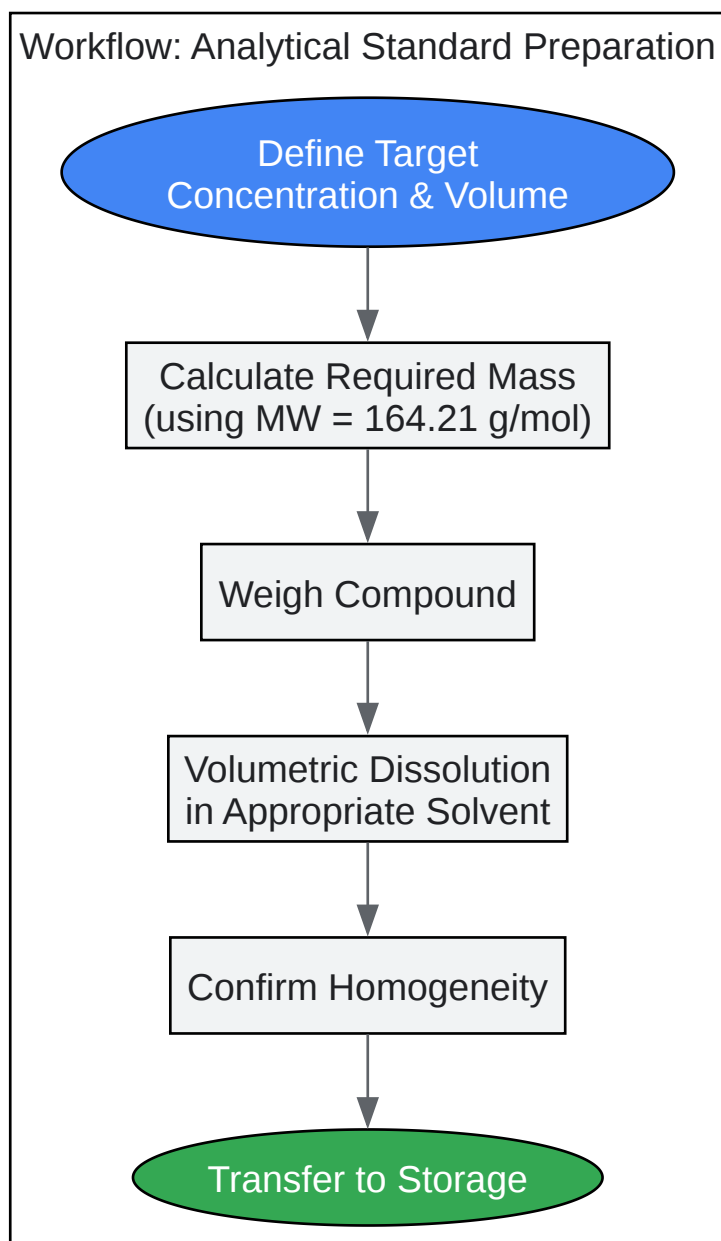
While this document focuses on the fundamental molecular weight, any experimental application, such as use in proteomics research or as an organic building block, would necessitate specific protocols.[2][3] For instance, the preparation of a stock solution for a cell-based assay would require the following generalized workflow.

General Protocol: Preparation of a Stock Solution

- Calculation: Determine the mass of **N-(3-Amino-4-methylphenyl)acetamide** required to achieve a desired molar concentration using its molecular weight (164.21 g/mol).
 - Formula: $\text{Mass (g)} = \text{Desired Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$

- Weighing: Accurately weigh the calculated mass of the solid compound using an analytical balance.
- Dissolution: Select an appropriate solvent. The choice of solvent will depend on the specific experimental requirements and the compound's solubility characteristics.
- Sonication/Vortexing: Agitate the solution, using sonication or vortexing as needed, until the compound is fully dissolved.
- Sterilization (if required): For biological applications, filter-sterilize the stock solution through a 0.22 μm filter into a sterile container.
- Storage: Store the stock solution under appropriate conditions (e.g., at room temperature, refrigerated, or frozen) as specified by the supplier.[\[2\]](#)

The workflow for preparing a chemical standard for analytical purposes is illustrated below.



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Caption: Standard workflow for preparing an analytical solution.

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References

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- 3. scbt.com [scbt.com]
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